REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:17]=[CH:16][C:7]([CH2:8][CH2:9][NH:10][C:11](=O)[O:12]CC)=[CH:6][CH:5]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:17]=[C:16]2[C:7]([CH2:8][CH2:9][NH:10][C:11]2=[O:12])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(CCNC(OCC)=O)C=C1)(F)F
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 110° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
workup as described for the preparation of intermediate I-1d above
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (1.5% methanol in DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C2CCNC(C2=C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 4.1% | |
YIELD: CALCULATEDPERCENTYIELD | 4.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |